molecular formula C22H26N2O5 B6538801 2-(3,4-dimethoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide CAS No. 1060329-13-6

2-(3,4-dimethoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide

Cat. No.: B6538801
CAS No.: 1060329-13-6
M. Wt: 398.5 g/mol
InChI Key: RAWHYIUJBWIRPL-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide is a useful research compound. Its molecular formula is C22H26N2O5 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.18417193 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide is a synthetic derivative that exhibits significant biological activity. This article aims to summarize its pharmacological properties, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20H26N2O4
  • Molecular Weight : 362.44 g/mol

This compound contains a morpholine moiety, which is known for its role in enhancing bioactivity in various pharmacological contexts.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The presence of the morpholine group enhances its lipophilicity, which aids in cellular penetration.

Biological Activity Overview

The compound has been evaluated for various biological activities including:

  • Anticancer Activity : Preliminary studies suggest that it exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant activity against Jurkat and A-431 cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Anticonvulsant Activity : In animal models, derivatives of this compound have demonstrated anticonvulsant properties, particularly effective in the maximal electroshock (MES) seizure test . The SAR analysis indicated that modifications at the anilide moiety significantly influence anticonvulsant efficacy.

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how structural modifications impact biological activity:

Compound ModificationEffect on Activity
Substitution on the phenyl ringEnhanced anticancer activity
Morpholine substitutionIncreased bioavailability and potency
Variations in alkyl chain lengthAltered pharmacokinetics

These findings highlight the importance of specific functional groups in modulating the pharmacological profile of the compound.

Case Studies

  • Cytotoxicity Assays : A study conducted on various cancer cell lines demonstrated that compounds similar to this compound exhibited notable cytotoxicity. The results indicated that compounds with electron-donating groups on the phenyl ring had superior growth-inhibitory effects compared to those without such modifications .
  • Anticonvulsant Screening : In a series of tests evaluating anticonvulsant properties, several derivatives were found to provide protection in MES models. Notably, compounds with increased lipophilicity showed prolonged efficacy, suggesting a correlation between molecular structure and therapeutic potential .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-27-19-8-5-17(13-20(19)28-2)14-21(25)23-18-6-3-16(4-7-18)15-22(26)24-9-11-29-12-10-24/h3-8,13H,9-12,14-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWHYIUJBWIRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.